1,2-Benzenedimethanesulfonic acid disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzenedimethanesulfonic acid disodium salt (BDMS) is a chemical compound with a wide range of applications in the scientific research field. It is composed of two sodium ions and one 1,2-benzenedimethanesulfonic acid molecule, and is a white, crystalline powder with a molecular weight of 324.24 g/mol. BDMS is used in many scientific experiments, including biochemical assays, protein and enzyme studies, as well as in the production of pharmaceuticals and cosmetics.

Scientific Research Applications

Dispersion and Stabilization Properties

Dispersion of Cu2O Particles

The addition of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt significantly improves the dispersion properties of Cu2O particles in aqueous suspensions, leading to lower viscosity and stable suspensions with negatively charged surface particles. This suggests its effectiveness in colloidal properties modification and stability (Guedes, Ferreira, & Ferro, 2009).

Stabilization of Nano-Sized Alumina Suspensions

When used with nano-sized alumina suspensions, 1,2-dihydroxy-3,5-benzenedisulfonic acid disodium salt (Tiron) effectively stabilizes the suspension by altering the isoelectric point and increasing the absolute zeta potential. This indicates its role in enhancing colloidal stability through electrostatic and chemical interactions (Jiang & Gao, 2003).

Material Synthesis and Characterization

Synthesis of Chemically Bonded Hybrid Materials

A derivative of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiferron) is used to synthesize luminescent chemically bonded organic–inorganic hybrid materials. These materials exhibit unique microstructures and photoluminescence properties, highlighting potential applications in material science and photonic devices (Yan & Qian, 2009).

Hydrothermal Syntheses of Rare Earth Metal Compounds

The disodium salt of 4,5-dihydroxy-1,3-benzenedisulfonic acid is used in hydrothermal methods to synthesize rare earth metal compounds, showcasing its utility in creating materials with unique crystal structures and magnetic properties (Xiong et al., 2021).

Environmental and Industrial Applications

Sorption of Aromatic Compounds

The compound is studied for its sorption characteristics, particularly in relation to aromatic compounds on anion exchangers. This points towards its potential application in environmental remediation and industrial processes (Dra̧gan et al., 1995).

Stabilizing Zirconia Aqueous Suspensions

'Tiron' (4-5-dihydroxy-1,3-benzenedisulfonic acid disodium salt) is utilized to stabilize zirconia aqueous suspensions, demonstrating its usefulness in enhancing the stability of industrial suspensions through rheological and electrophoretic modifications (Briscoe, Khan, & Luckham, 1998).

properties

IUPAC Name |

disodium;[2-(sulfonatomethyl)phenyl]methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S2.2Na/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14;;/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZLTDILCDHJKK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

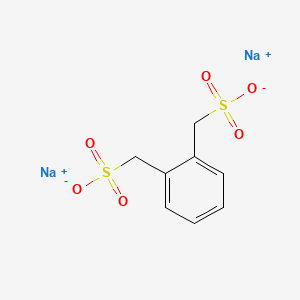

C1=CC=C(C(=C1)CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.